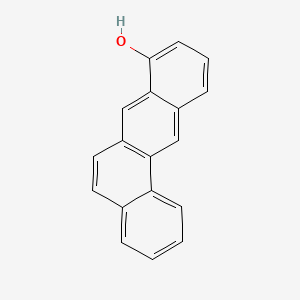

Benz(a)anthracen-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34501-23-0 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

benzo[a]anthracen-8-ol |

InChI |

InChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H |

InChI Key |

YZKDOJDRVFVRIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Benz(a)anthracen-8-ol

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, toxicology, and drug development.

Introduction

Benz(a)anthracene is a well-studied polycyclic aromatic hydrocarbon consisting of four fused benzene rings.[1] Like other PAHs, it is an environmental contaminant and is known for its carcinogenic properties. The biological activity of PAHs is often linked to their metabolic activation into more reactive species, including hydroxylated metabolites. This compound is one such metabolite, formed through the action of cytochrome P450 enzymes.[2][3] Understanding the synthesis and properties of this specific metabolite is crucial for elucidating the mechanisms of PAH-induced toxicity and for the development of potential countermeasures.

Data Presentation

Table 1: Physical and Chemical Properties of Benz(a)anthracene and Estimated Properties of this compound

| Property | Benz(a)anthracene | This compound (Estimated) |

| Molecular Formula | C₁₈H₁₂ | C₁₈H₁₂O |

| Molecular Weight | 228.29 g/mol [1] | 244.29 g/mol |

| Appearance | Colorless to yellow-brown fluorescent flakes or powder[1] | Light yellow to brown solid |

| Melting Point | 157-159 °C[9] | >160 °C (expected increase due to H-bonding) |

| Boiling Point | 437.6 °C[9] | >440 °C (expected increase) |

| Solubility | Insoluble in water; soluble in benzene, alcohol, and other organic solvents.[1] | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). |

| logP (Octanol/Water) | 5.76[1] | ~5.0 (expected decrease due to hydroxyl group) |

Table 2: Spectral Data for Benz(a)anthracene and Expected Spectral Characteristics for this compound

| Spectral Data | Benz(a)anthracene | This compound (Expected) |

| ¹H NMR (CDCl₃, ppm) | δ 7.5-9.2 (complex aromatic multiplets)[1][10] | Aromatic protons shifted, additional broad singlet for -OH proton (concentration dependent). |

| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons in the range of δ 120-135. | Aromatic carbon signals shifted, with the C-8 signal shifted downfield due to the hydroxyl group. |

| IR (cm⁻¹) | C-H stretching (aromatic) ~3050, C=C stretching (aromatic) ~1600, 1450.[11][12] | Broad O-H stretch ~3200-3600, C-O stretch ~1200-1300, in addition to aromatic C-H and C=C stretches. |

| Mass Spec (m/z) | 228 (M⁺)[13] | 244 (M⁺), with characteristic fragmentation pattern. |

Experimental Protocols

The following is a proposed, hypothetical multi-step synthesis for this compound. This pathway is designed based on established synthetic methodologies for PAHs and their derivatives.

Step 1: Synthesis of Benz(a)anthracene-7,12-dione

This step involves the Friedel-Crafts acylation of naphthalene with phthalic anhydride, followed by cyclization.

-

Materials: Naphthalene, phthalic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene.

-

Procedure:

-

A mixture of naphthalene and phthalic anhydride in nitrobenzene is slowly added to a stirred suspension of anhydrous AlCl₃ in nitrobenzene at 0-5 °C.

-

The reaction mixture is stirred at room temperature for several hours and then heated to 60-70 °C until the evolution of HCl gas ceases.

-

The mixture is poured onto crushed ice and concentrated HCl.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 2-(1-naphthoyl)benzoic acid.

-

The 2-(1-naphthoyl)benzoic acid is then cyclized by heating with concentrated sulfuric acid to yield Benz(a)anthracene-7,12-dione.

-

The product is isolated by pouring the reaction mixture into water, filtering the precipitate, and purifying by recrystallization.

-

Step 2: Reduction of Benz(a)anthracene-7,12-dione to Benz(a)anthracene

-

Materials: Benz(a)anthracene-7,12-dione, zinc dust, sodium hydroxide, water.

-

Procedure:

-

Benz(a)anthracene-7,12-dione is refluxed with zinc dust in an aqueous solution of sodium hydroxide.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled, and the crude benz(a)anthracene is extracted with an organic solvent (e.g., toluene).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting solid is purified by column chromatography or recrystallization to yield pure benz(a)anthracene.

-

Step 3: Bromination of Benz(a)anthracene to 8-Bromobenz(a)anthracene

This step requires regioselective bromination, which can be challenging. The 8-position is not the most electronically activated, so specific conditions may be required.

-

Materials: Benz(a)anthracene, N-Bromosuccinimide (NBS), a suitable solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., benzoyl peroxide).

-

Procedure:

-

Benz(a)anthracene is dissolved in a non-polar solvent like carbon tetrachloride.

-

NBS and a catalytic amount of benzoyl peroxide are added to the solution.

-

The mixture is refluxed under inert atmosphere, with irradiation by a UV lamp to facilitate radical bromination.

-

The reaction is monitored by TLC for the formation of the monobrominated product.

-

The succinimide byproduct is filtered off, and the solvent is evaporated.

-

The crude product is purified by column chromatography to isolate 8-Bromobenz(a)anthracene. Note: This step is hypothetical and may require significant optimization to achieve the desired regioselectivity.

-

Step 4: Synthesis of this compound from 8-Bromobenz(a)anthracene

This is a nucleophilic aromatic substitution to introduce the hydroxyl group.

-

Materials: 8-Bromobenz(a)anthracene, sodium hydroxide or potassium hydroxide, a high-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO), and a copper catalyst (e.g., CuI).

-

Procedure:

-

8-Bromobenz(a)anthracene is dissolved in DMSO.

-

Powdered potassium hydroxide and a catalytic amount of CuI are added.

-

The mixture is heated at a high temperature (e.g., 150-180 °C) under an inert atmosphere for several hours.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, diluted with water, and acidified with a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography.

-

Mandatory Visualization

Caption: Proposed synthetic pathway for this compound.

Biological Activities and Signaling Pathways

As a metabolite of benz(a)anthracene, this compound is expected to play a role in the toxicological profile of the parent compound. Hydroxylated PAHs are known to interact with various biological pathways.

One of the primary signaling pathways implicated in the cellular response to PAHs is the Aryl Hydrocarbon Receptor (AhR) pathway.[14][15] AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

-

Ligand Binding: In the cytoplasm, PAHs and their metabolites, potentially including this compound, can bind to the AhR, which is part of a protein complex.

-

Nuclear Translocation: Upon ligand binding, the AhR dissociates from its chaperone proteins and translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of genes encoding for Phase I and Phase II metabolizing enzymes, such as CYP1A1, CYP1A2, and glutathione S-transferases.

-

Metabolic Activation and Detoxification: The upregulation of these enzymes can lead to both the detoxification and, paradoxically, the metabolic activation of PAHs into more carcinogenic intermediates, such as diol epoxides.

The interaction of this compound with the AhR and its subsequent effects on downstream signaling and cellular processes are critical areas for future research.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound, a metabolite of the procarcinogen benz(a)anthracene, is a molecule of significant interest in the fields of toxicology and drug development. While direct experimental data on its synthesis and properties are limited, this guide provides a robust theoretical framework for its preparation and characterization. The proposed synthetic route, based on established chemical transformations, offers a starting point for the laboratory synthesis of this compound. The estimated properties and the discussion of its potential biological activities, particularly in the context of the AhR signaling pathway, are intended to stimulate further research into the precise role of this and other hydroxylated PAHs in mediating the biological effects of their parent compounds. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the physicochemical and biological characteristics of this compound.

References

- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. An expeditious synthesis of benz[a]anthracene and some of its oxygenated derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benz a anthracene certified reference material, TraceCERT 56-55-3 [sigmaaldrich.com]

- 10. 1,2-Benzanthracene(56-55-3) 1H NMR [m.chemicalbook.com]

- 11. Benz[a]anthracene [webbook.nist.gov]

- 12. Benz(a)anthracene Bands [astrochem.org]

- 13. ez.restek.com [ez.restek.com]

- 14. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Benz(a)anthracen-8-ol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental contaminant and a procarcinogen. Its biological activity is intrinsically linked to its metabolic activation into various derivatives, including phenols, dihydrodiols, and diol epoxides. Among these metabolites, the hydroxylated forms, such as Benz(a)anthracen-8-ol, play a crucial role in the cascade of events leading to potential toxicity and carcinogenicity. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers in toxicology, pharmacology, and drug development. Due to the limited availability of experimental data for this specific isomer, this guide incorporates both reported data for closely related compounds and predicted values from computational models to offer a thorough profile.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate, bioavailability, and interaction with biological systems. While experimental data for this specific isomer is scarce, the following tables summarize key properties of the parent compound, Benz(a)anthracene, and predicted values for this compound.

Table 1: Physical and Chemical Properties of Benz(a)anthracene

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 158-162 °C | [1][2] |

| Boiling Point | 435 °C | [2] |

| Water Solubility | 0.0094 mg/L at 25 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | 5.91 | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Formula | C₁₈H₁₂O | - |

| Molecular Weight | 244.29 g/mol | - |

| Melting Point | 175-185 °C | QSPR Models[3] |

| Boiling Point | 480-500 °C | QSPR Models |

| Water Solubility | ~1-5 mg/L | QSAR Models[4] |

| logP (Octanol-Water Partition Coefficient) | ~5.5 | QSAR Models[4] |

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data.

Spectral Data

Table 3: Predicted and Reference Spectral Data

| Spectrum Type | Predicted/Reference Data for this compound | Reference Data for Benz(a)anthracene |

| ¹H NMR (CDCl₃) | Chemical shifts for aromatic protons are expected between 7.5 and 9.0 ppm, with the hydroxyl proton appearing as a broad singlet.[5] | A complex multiplet pattern between 7.5 and 9.2 ppm.[1][6] |

| ¹³C NMR (CDCl₃) | Aromatic carbons are predicted to be in the range of 110-150 ppm. The carbon bearing the hydroxyl group is expected to be significantly deshielded (around 150-155 ppm).[7][8][9][10][11] | Signals appear in the range of 120-132 ppm.[1] |

| Mass Spectrometry (EI) | Predicted molecular ion (M⁺) peak at m/z 244. Fragmentation may involve the loss of CO (m/z 216) and H.[12] | Molecular ion (M⁺) at m/z 228.[1][13] |

| UV-Vis (in Methanol) | Expected to show multiple absorption bands in the UV region (250-400 nm), characteristic of the benz(a)anthracene chromophore, with potential shifts due to the hydroxyl group.[14] | λmax at approximately 278, 288, 299, 355, 372, and 388 nm.[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline generalized procedures that can be adapted for this specific isomer.

Synthesis of Hydroxybenz(a)anthracenes

The synthesis of specific hydroxy derivatives of benz(a)anthracene can be challenging. A common strategy involves the synthesis of the parent PAH followed by oxidation or starting from a functionalized precursor. The Haworth synthesis is a classical method for producing the anthracene skeleton, which can then be modified.[15] More modern approaches utilize metal-catalyzed cross-coupling reactions to build the polycyclic system.[16]

General Protocol for Synthesis (Adaptable):

-

Synthesis of the Benz(a)anthracene Core: Utilize a multi-step synthesis such as a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization. Alternatively, transition metal-catalyzed annulation reactions can be employed.[16][17]

-

Introduction of the Hydroxyl Group: This can be achieved through various methods:

-

Direct Oxidation: Oxidation of benz(a)anthracene using oxidizing agents can lead to a mixture of hydroxylated products, which would then require separation.

-

Synthesis from a Precursor: A more controlled approach involves starting with a precursor already containing a functional group that can be converted to a hydroxyl group, such as a methoxy or amino group, at the desired position. For example, a bromo-substituted benz(a)anthracene at the 8-position could be converted to the hydroxyl derivative via a nucleophilic substitution or a metal-catalyzed hydroxylation reaction.

-

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of PAH metabolites.

HPLC Protocol for Separation of Hydroxybenz(a)anthracene Isomers: [18][19][20][21][22]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Fluorescence detection is highly sensitive and selective for PAHs and their derivatives. UV detection can also be used.[18]

-

Sample Preparation: Samples from biological matrices often require an extraction step (e.g., solid-phase extraction) and enzymatic hydrolysis to cleave conjugates before HPLC analysis.[18]

Genotoxicity Testing: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[23][24][25][26][27]

Generalized Ames Test Protocol for PAHs: [25][26]

-

Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Since PAHs require metabolic activation to become mutagenic, the test is performed in the presence and absence of a mammalian liver extract (S9 fraction).[24]

-

Procedure:

-

The test compound, bacterial strain, and S9 mix (if used) are combined in soft agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that can grow in the absence of histidine) compared to the negative control.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with cellular macromolecules, including the Aryl Hydrocarbon Receptor (AHR).

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a central role in the cellular response to PAHs.[28][29][30][31][32]

Upon entering the cell, this compound can bind to the AHR, which is located in the cytoplasm in a complex with chaperone proteins. This binding event causes a conformational change, leading to the translocation of the ligand-AHR complex into the nucleus. In the nucleus, AHR dissociates from its chaperones and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription. These target genes often include enzymes involved in xenobiotic metabolism, such as cytochrome P450s (e.g., CYP1A1, CYP1B1), which can further metabolize the PAH, sometimes leading to more reactive and toxic intermediates.

Experimental Workflow for Assessing Biological Activity

A typical workflow for investigating the biological activity of this compound is outlined below.

Conclusion

This compound, as a metabolite of the procarcinogen Benz(a)anthracene, is a molecule of significant interest to the fields of toxicology and drug development. While specific experimental data for this isomer remains limited, this guide provides a foundational understanding of its predicted physicochemical properties, spectral characteristics, and likely biological activities based on the broader knowledge of PAHs. The provided experimental protocols and pathway diagrams offer a starting point for researchers aiming to further investigate the synthesis, analysis, and biological impact of this and other related PAH metabolites. Further experimental validation of the predicted properties and detailed investigation into its specific toxicological profile are crucial next steps in fully elucidating the role of this compound in PAH-induced carcinogenesis.

References

- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benz[a]anthracene [webbook.nist.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Benzanthracene(56-55-3) 1H NMR spectrum [chemicalbook.com]

- 7. CASPRE [caspre.ca]

- 8. researchgate.net [researchgate.net]

- 9. Visualizer loader [nmrdb.org]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship between the 13C-NMR chemical shift and the carcinogenic activity of benz[a]anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benz[a]anthracene [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benz[a]anthracene, 8-propyl- (CAS 54889-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamopen.com [benthamopen.com]

- 18. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diva-portal.org [diva-portal.org]

- 20. separationmethods.com [separationmethods.com]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Mutagenicity and contents of polycyclic aromatic hydrocarbons in used and recycled motor oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 26. academicjournals.org [academicjournals.org]

- 27. bl.uk [bl.uk]

- 28. puracyp.com [puracyp.com]

- 29. puracyp.com [puracyp.com]

- 30. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. indigobiosciences.com [indigobiosciences.com]

Technical Guide: On the Crystal Structure of Benz(a)anthracen-8-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure of Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene. A comprehensive search of publicly available crystallographic databases and the scientific literature indicates that, to date, the specific crystal structure of this compound has not been experimentally determined and is therefore not available. This guide provides contextual information by presenting the known crystal structure of the parent compound, Benz(a)anthracene. Furthermore, it outlines the standard experimental methodologies that would be employed for the determination of such a crystal structure. This document aims to serve as a valuable resource for researchers interested in the structural chemistry of hydroxylated PAHs.

Introduction

Benz(a)anthracene is a polycyclic aromatic hydrocarbon composed of four fused benzene rings.[1] Its derivatives are of significant interest to the scientific community, particularly in the fields of toxicology and drug development, due to their biological activities. The introduction of a hydroxyl group, as in this compound, can significantly alter the molecule's chemical properties, including its solubility, metabolic pathways, and interaction with biological macromolecules.

The three-dimensional arrangement of atoms in a crystal, known as the crystal structure, provides fundamental insights into the physicochemical properties of a compound. It is crucial for understanding intermolecular interactions, polymorphism, and for the rational design of new chemical entities.

Despite a thorough investigation of scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound could be located. This suggests that the compound has either not yet been synthesized and crystallized, or that its crystal structure has not been deposited in public repositories.

Crystal Structure of Benz(a)anthracene (Parent Compound)

As a point of reference, the crystal structure of the parent compound, Benz(a)anthracene, has been determined.[2] Understanding the crystal packing and molecular geometry of Benz(a)anthracene can provide valuable insights into the potential structural characteristics of its derivatives.

Table 1: Crystallographic Data for Benz(a)anthracene

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂ |

| Molecular Weight | 228.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.56 Å |

| b | 6.33 Å |

| c | 21.64 Å |

| α | 90° |

| β | 102.5° |

| γ | 90° |

| Volume | 1144.1 ų |

| Z | 4 |

Note: The crystallographic data presented here is sourced from publicly available information on Benz(a)anthracene and serves as a reference due to the absence of data for this compound.

The crystal structure of Benz(a)anthracene reveals a planar molecule with a herringbone packing arrangement, which is common for aromatic hydrocarbons.[3] The introduction of a hydroxyl group at the 8-position in this compound would be expected to introduce hydrogen bonding capabilities, which would likely lead to a significantly different crystal packing arrangement compared to the parent compound.

Experimental Protocol for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental workflow. The primary technique used is single-crystal X-ray diffraction.

3.1. Synthesis and Crystallization

The first step involves the synthesis of pure this compound. Following synthesis and purification, the critical step is to grow single crystals of sufficient quality for X-ray diffraction analysis. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound and promotes crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3.2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.

3.3. Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two main stages:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most challenging step and can be accomplished using methods such as the Patterson function, direct methods, or dual-space methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated structure factors. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

The logical workflow for determining a crystal structure is depicted in the following diagram:

References

Solubility Profile of Benz(a)anthracen-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benz(a)anthracen-8-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document outlines the known solubility of its parent compound, Benz(a)anthracene, discusses the anticipated effects of hydroxylation on its solubility profile, and provides detailed experimental protocols for determining its solubility in various solvents.

Introduction to this compound

This compound is a derivative of Benz(a)anthracene, a PAH known for its presence in environmental systems and as a byproduct of incomplete combustion. The introduction of a hydroxyl group at the 8-position of the fused ring structure is expected to significantly alter its physicochemical properties, most notably its solubility, in comparison to the parent compound. Understanding the solubility of this compound is crucial for toxicological studies, environmental fate and transport modeling, and in the development of analytical methods for its detection and quantification.

Solubility of the Parent Compound: Benz(a)anthracene

To establish a baseline, the solubility of the non-hydroxylated parent compound, Benz(a)anthracene, is presented. Benz(a)anthracene is a nonpolar molecule and, as such, exhibits very low solubility in water and higher solubility in organic solvents.

Table 1: Quantitative Solubility Data for Benz(a)anthracene

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.01 mg/L[1] |

| Most Organic Solvents | Not Specified | Soluble[2] |

| Boiling Alcohol | Not Specified | Difficulty Solubilizing[2] |

Expected Influence of the Hydroxyl Group on Solubility

The presence of a hydroxyl (-OH) group on the aromatic ring system of this compound introduces polarity to the molecule. This functional group can participate in hydrogen bonding with polar solvents. Consequently, the following trends in solubility are anticipated:

-

Increased Aqueous Solubility: The ability to form hydrogen bonds with water molecules will lead to a higher aqueous solubility for this compound compared to Benz(a)anthracene. Hydroxylated PAHs are generally more water-soluble than their parent compounds.

-

Enhanced Solubility in Polar Organic Solvents: Solvents such as alcohols (e.g., methanol, ethanol), acetone, and acetonitrile are expected to be effective at solvating this compound due to dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility in Nonpolar Organic Solvents: While the aromatic backbone remains lipophilic, the polar hydroxyl group may slightly reduce its solubility in very nonpolar solvents like hexane compared to the parent compound. However, it is still expected to retain a significant degree of solubility in many organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following experimental workflow, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, hexane) of analytical grade

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to Benz(a)anthracen-8-ol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene, represents a class of molecules that are of significant interest in the fields of toxicology, pharmacology, and drug development. While the direct discovery and historical timeline of this specific isomer are not extensively documented, its existence and relevance are inferred from the broader study of benz(a)anthracene metabolism. This technical guide provides a comprehensive overview of this compound, including its likely metabolic origin, a proposed synthetic pathway, and its toxicological context. The document is intended to serve as a foundational resource for researchers investigating the biological activities and potential therapeutic or toxicological implications of hydroxylated PAHs.

Discovery and History: A Metabolic Perspective

The "discovery" of this compound is intrinsically linked to the scientific community's growing understanding of the metabolic activation of PAHs. In the mid-20th century, it became evident that parent PAHs like benz(a)anthracene were not carcinogenic in their native state but required enzymatic conversion into reactive metabolites that could bind to cellular macromolecules, including DNA, leading to mutations and cancer.

Early research focused on identifying the metabolic products of benz(a)anthracene in various biological systems. These studies revealed a complex array of hydroxylated derivatives, including phenols, dihydrodiols, and diol epoxides. While specific literature pinpointing the first isolation and characterization of the 8-ol isomer is scarce, its formation is a logical consequence of the established metabolic pathways. The primary enzymes responsible for this biotransformation are the cytochrome P450 monooxygenases, which introduce oxygen atoms into the aromatic ring system.

The history of this compound is therefore not one of a singular discovery but rather an outcome of the broader investigation into PAH toxicology and metabolism. The study of related compounds, such as 8-methylbenz[a]anthracene and 8-hydroxymethylbenz[a]anthracene, has shown that metabolic activity, including the formation of 8,9-diols, does occur at this region of the molecule, lending strong support to the formation of this compound as a metabolite.[1][2][3]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Benz(a)anthracene

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 228.29 g/mol | --INVALID-LINK-- |

| Melting Point | 158-162 °C | --INVALID-LINK-- |

| Boiling Point | 435 °C | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow solid | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in organic solvents | --INVALID-LINK-- |

Table 2: Spectroscopic Data for Benz(a)anthracene

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ 7.0-9.0 ppm (complex aromatic region) | --INVALID-LINK-- |

| Mass Spectrometry (EI) | m/z 228 (M⁺), 226, 114 | --INVALID-LINK-- |

| IR Spectrum | Major peaks corresponding to C-H and C=C aromatic stretching | --INVALID-LINK-- |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of hydroxylated PAHs. One such approach involves the strategic introduction of a hydroxyl group onto a pre-formed benz(a)anthracene skeleton.

Experimental Workflow: Synthesis of this compound

References

- 1. Enzymatic formation of an 8,9-diol from 8-methylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Stereochemistry of dihydrodiol metabolites and the effect of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Methylbenz(a)anthracene | C19H14 | CID 16933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benz(a)anthracen-8-ol: A Technical Review of its Putative Formation and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benz(a)anthracen-8-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene. Direct research on this compound is not currently available in the public domain. Therefore, this document extrapolates information from studies on the metabolism of its parent compound, benz(a)anthracene, to infer its likely formation, potential biological activities, and the experimental methodologies relevant to its study. The metabolic activation of benz(a)anthracene is a critical area of research due to its implications in carcinogenesis. This guide summarizes the key metabolic pathways, presents available quantitative data on metabolite distribution, and details relevant experimental protocols.

Introduction to Benz(a)anthracene and its Metabolism

Benz(a)anthracene is a five-ring polycyclic aromatic hydrocarbon that is formed from the incomplete combustion of organic materials. It is an environmental pollutant and a known procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The primary route of metabolic activation is through oxidation by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites, including dihydrodiols, phenols, and diol epoxides. The formation of these metabolites is a key step in both the detoxification and the toxification pathways of benz(a)anthracene.

Metabolic Formation of this compound

While direct synthesis or isolation of this compound is not described in the reviewed literature, its formation as a metabolite of benz(a)anthracene is highly probable. The metabolism of benz(a)anthracene by liver microsomes has been shown to produce a variety of dihydrodiols. One of the identified metabolites is the benz(a)anthracene-8,9-dihydrodiol. This dihydrodiol can be further metabolized to a phenol, which in this case would be this compound.

The metabolic pathway leading to the formation of this compound is believed to proceed via the following steps:

-

Epoxidation: Cytochrome P450 enzymes catalyze the epoxidation of the 8,9-double bond of benz(a)anthracene to form benz(a)anthracene-8,9-oxide.

-

Hydration: Epoxide hydrolase then hydrates the epoxide to form the trans-8,9-dihydrodiol of benz(a)anthracene.

-

Dehydrogenation: The dihydrodiol can then be dehydrogenated to form the corresponding catechol, or it can undergo further oxidation. A likely subsequent step is the formation of a phenol at the 8-position, yielding this compound.

Quantitative Data on Benz(a)anthracene Metabolites

Quantitative data on the specific yield of this compound is not available. However, studies on the metabolism of benz(a)anthracene in human liver microsomes have quantified the distribution of its primary dihydrodiol metabolites. This data provides an insight into the relative prevalence of the precursor to this compound.

| Metabolite | Relative Percentage of Total Dihydrodiols[1] |

| Benz(a)anthracene-8,9-dihydrodiol | 42.4% |

| Benz(a)anthracene-5,6-dihydrodiol | 25.0% |

| Benz(a)anthracene-10,11-dihydrodiol | 24.8% |

| Benz(a)anthracene-3,4-dihydrodiol | 5.3% |

| Benz(a)anthracene-1,2-dihydrodiol | < 1.5% |

Table 1: Relative distribution of benz(a)anthracene dihydrodiol metabolites formed by human liver microsomes.[1]

Experimental Protocols

The following sections detail the typical experimental protocols used to study the metabolism of benz(a)anthracene and to analyze its metabolites. These protocols are directly applicable to the investigation of this compound.

In Vitro Metabolism of Benz(a)anthracene using Liver Microsomes

This protocol describes the incubation of benz(a)anthracene with liver microsomes to generate its metabolites.

Materials:

-

Benz(a)anthracene

-

Liver microsomes (e.g., from rat or human)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride

-

Organic solvent (e.g., acetone or DMSO) for dissolving benz(a)anthracene

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., cold acetone or ethyl acetate)

Procedure:

-

Prepare a stock solution of benz(a)anthracene in a suitable organic solvent.

-

In a reaction tube, combine the phosphate buffer, magnesium chloride, and the NADPH generating system.

-

Add the liver microsomes to the reaction mixture.

-

Initiate the reaction by adding the benz(a)anthracene stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting the enzymes.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Extract the metabolites from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying the various metabolites of benz(a)anthracene.

Instrumentation and Columns:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase and Gradient:

-

A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water.

-

The gradient program is optimized to achieve separation of the different dihydrodiol and phenolic metabolites.

Procedure:

-

Inject the extracted and reconstituted metabolite sample onto the HPLC column.

-

Run the gradient program to elute the metabolites.

-

Detect the metabolites using a UV detector at a wavelength suitable for PAHs (e.g., 254 nm) or a fluorescence detector with appropriate excitation and emission wavelengths.

-

Identify and quantify the metabolites by comparing their retention times and peak areas with those of authentic standards.

Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the confirmation and structural elucidation of the metabolites.[2]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for PAH analysis (e.g., DB-5ms).

Sample Preparation:

-

The extracted metabolites are often derivatized (e.g., silylated) to increase their volatility for GC analysis.

Procedure:

-

Inject the derivatized sample into the GC.

-

The metabolites are separated based on their boiling points and interaction with the column stationary phase.

-

The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each metabolite is recorded, providing information about its molecular weight and structure.

-

Metabolites are identified by comparing their mass spectra with libraries of known compounds or with the spectra of authentic standards.

Visualizations of Metabolic Pathways and Workflows

Metabolic Activation of Benz(a)anthracene

The following diagram illustrates the general metabolic pathway for the activation of benz(a)anthracene, which can lead to the formation of this compound and ultimately to DNA-damaging species.

Metabolic pathway of Benz(a)anthracene.

Experimental Workflow for Metabolite Analysis

This diagram outlines the typical workflow for the in vitro metabolism of benz(a)anthracene and the subsequent analysis of its metabolites.

Workflow for metabolite analysis.

Potential Biological Significance

The biological significance of this compound is currently unknown due to the lack of direct studies. However, based on the known activities of other hydroxylated PAHs, several potential roles can be postulated:

-

Detoxification: The formation of hydroxylated metabolites is often a step towards detoxification, as it increases the water solubility of the compound, facilitating its excretion from the body.

-

Toxicity and Carcinogenicity: Conversely, some hydroxylated metabolites can be further activated to more reactive species. For instance, the formation of diol epoxides from dihydrodiols is a critical step in the carcinogenic mechanism of many PAHs. These diol epoxides can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. The position of the hydroxyl group can significantly influence the subsequent metabolic steps and the ultimate biological activity.

-

Receptor Binding: Hydroxylated PAHs may interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is involved in the regulation of drug-metabolizing enzymes. The binding affinity and subsequent receptor activation can vary depending on the specific isomer.

Conclusion and Future Directions

While this compound remains an uncharacterized metabolite of benz(a)anthracene, its formation is strongly suggested by the metabolic pathways of the parent compound. This technical guide provides a framework for its potential synthesis, analysis, and biological importance based on the extensive literature on benz(a)anthracene and its other hydroxylated derivatives.

Future research should focus on the definitive identification and characterization of this compound in in vitro and in vivo metabolic systems. The synthesis of an authentic standard would be crucial for its accurate quantification and for the direct assessment of its biological activities, including its potential cytotoxicity, genotoxicity, and carcinogenicity. Such studies will contribute to a more complete understanding of the complex metabolic fate of benz(a)anthracene and its role in human health.

References

The Biological Activity of Benz(a)anthracen-8-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of the specific isomer Benz(a)anthracen-8-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its parent compound, Benz(a)anthracene, and the general principles of the metabolism and toxicity of hydroxylated polycyclic aromatic hydrocarbons (PAHs). The information presented herein is intended to serve as a foundational resource to inform future research and toxicological assessments.

Introduction

Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings.[1] It is a product of incomplete combustion of organic matter and is found in tobacco smoke, coal tar, and automobile exhaust.[1][2] Benz(a)anthracene itself is considered a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[3][4] The metabolism of Benz(a)anthracene can lead to the formation of various oxygenated derivatives, including phenols, dihydrodiols, and epoxides.[5][6] This guide focuses on the potential biological activities of a specific hydroxylated metabolite, this compound.

Metabolic Pathways

The metabolic activation of Benz(a)anthracene is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[2][4] These enzymes introduce oxygen into the PAH structure, leading to the formation of reactive intermediates. While the metabolism of Benz(a)anthracene to its 8,9-dihydrodiol has been reported, the direct formation and subsequent biological activity of this compound are not well-documented.[5] However, based on the known metabolism of other PAHs, it is plausible that this compound can be formed as a minor metabolite.

The metabolism of the structurally related compound, 8-hydroxymethylbenz[a]anthracene, has been shown to produce various dihydrodiol metabolites, indicating that the 8-position is accessible to metabolic enzymes.[7]

Core Biological Activity: Aryl Hydrocarbon Receptor (AHR) Activation

A primary mechanism by which PAHs and their metabolites exert their biological effects is through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[4][8] Upon binding to a ligand like a PAH or its metabolite, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs).[8][9] This binding initiates the transcription of a battery of genes, including those encoding for CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[4]

While direct evidence for this compound binding to the AHR is lacking, hydroxylated PAHs are known to be AHR agonists.[8] The affinity of these metabolites for the AHR can vary depending on the position of the hydroxyl group.

References

- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 2. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Stereochemistry of dihydrodiol metabolites and the effect of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Carcinogenic Potential of Benz(a)anthracen-8-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the carcinogenic potential of Benz(a)anthracene and its derivatives. It is intended for informational purposes for a scientific audience. Much of the available data pertains to the parent compound, Benz(a)anthracene, and its carcinogenic metabolites. Specific quantitative data and detailed experimental protocols for Benz(a)anthracen-8-ol are limited in the public domain. Therefore, some information presented herein is based on established principles of polycyclic aromatic hydrocarbon (PAH) toxicology and metabolism, with the understanding that direct experimental evidence for the 8-ol derivative may be lacking.

Executive Summary

Metabolic Activation and Genotoxicity

The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into electrophilic metabolites capable of covalently binding to DNA.[2] For Benz(a)anthracene, this process is initiated by the action of CYP enzymes, leading to the formation of various oxygenated derivatives, including phenols, dihydrodiols, and diol epoxides.[2]

The Diol Epoxide Pathway

The most well-established pathway for the metabolic activation of many PAHs, including Benz(a)anthracene, is the "diol epoxide" pathway. This multi-step process is initiated by CYP-mediated epoxidation of a double bond, followed by hydrolysis by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation of the dihydrodiol by CYP enzymes generates a highly reactive diol epoxide. These diol epoxides, particularly those in the "bay region" of the molecule, are potent mutagens and carcinogens due to their ability to form stable adducts with DNA.[3]

While specific studies on the complete metabolic pathway of this compound are scarce, it is plausible that it can undergo further metabolism. The presence of the hydroxyl group at the 8-position may influence the regioselectivity of subsequent enzymatic reactions.

Role of Cytochrome P450 Enzymes

A variety of CYP enzymes are involved in the metabolism of PAHs. CYP1A1 and CYP1B1 are considered the primary enzymes responsible for the metabolic activation of Benz(a)pyrene, a well-studied PAH.[4] It is highly probable that these or similar CYP isoforms are also involved in the metabolism of Benz(a)anthracene and its derivatives, including this compound. The expression of these enzymes is often induced by the PAHs themselves through the AHR signaling pathway.[5]

DNA Adduct Formation

The ultimate carcinogenic metabolites of PAHs, the diol epoxides, react with nucleophilic sites in DNA, primarily with the exocyclic amino groups of guanine and adenine, to form covalent adducts.[6] These adducts can lead to mutations during DNA replication if not repaired, which can result in the activation of proto-oncogenes or the inactivation of tumor suppressor genes, key events in the initiation of cancer. While direct evidence for DNA adduct formation by metabolites of this compound is not available, the formation of DNA adducts by the parent compound, Benz(a)anthracene, is well-documented.[6]

Quantitative Carcinogenicity Data

Quantitative data on the carcinogenicity of this compound is not available in the reviewed literature. However, data from a key study on the parent compound, Benz(a)anthracene, provides valuable insight into its carcinogenic potency.

Table 1: Tumor Incidence in Male B6AF1/J Mice Orally Administered Benz(a)anthracene

| Treatment Group | Number of Animals | Incidence of Hepatomas (%) | Incidence of Pulmonary Adenomas (%) |

| Experiment I | |||

| Control (Vehicle) | 32 | 9 | 16 |

| Benz(a)anthracene (3% in 0.1% methocel-Aerosol OT) | 28 | 71 | 61 |

| Experiment II | |||

| Control (Vehicle) | 32 | 13 | 19 |

| Benz(a)anthracene (3% in 0.1% methocel-Aerosol OT) | 29 | 100 | 79 |

Data from Klein, 1963.[7]

Experimental Protocols

Detailed experimental protocols for the carcinogenicity testing of this compound are not available. However, established protocols for testing the carcinogenicity of PAHs can be adapted.

Animal Carcinogenicity Bioassay (Oral Gavage) - Adapted from Klein, 1963[7]

-

Test System: Male B6AF1/J mice, 7-8 days old at the start of the study.

-

Test Substance Preparation: Benz(a)anthracene (or this compound) is suspended in a vehicle such as 0.1% methocel-Aerosol OT.

-

Dosing: 0.05 mL of the test substance suspension is administered by oral gavage three times weekly for a specified duration (e.g., five weeks). A control group receives the vehicle only.

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly.

-

Termination: Animals are sacrificed at predetermined time points (e.g., 340-600 days of age).

-

Necropsy and Histopathology: A complete necropsy is performed on all animals. The liver, lungs, and other major organs are examined for gross lesions. Tissues are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination. The incidence and multiplicity of tumors in each group are recorded.

In Vitro Mutagenicity Assay (Ames Test)

-

Principle: The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure: The test chemical, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium lacking histidine.

-

Endpoint: The number of revertant colonies (his+) that grow on the plate is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

Signaling Pathways in Benz(a)anthracene Carcinogenesis

The carcinogenic effects of Benz(a)anthracene and its derivatives are largely mediated through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental compounds, including PAHs.[8]

Pathway Description: Upon entering the cell, this compound (or other PAHs) binds to the AHR, which is located in the cytoplasm in a complex with heat shock protein 90 (HSP90) and other co-chaperones. Ligand binding induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR dissociates from its chaperones and heterodimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1. This binding enhances the transcription of these genes, leading to increased production of CYP1A1 and CYP1B1 enzymes. These enzymes, in turn, are responsible for the metabolic activation of PAHs into their ultimate carcinogenic forms.

Experimental Workflow for Investigating Carcinogenic Potential

The investigation of the carcinogenic potential of a compound like this compound typically follows a multi-step experimental workflow.

Conclusion

While direct experimental evidence for the carcinogenic potential of this compound is limited, the well-established mechanisms of carcinogenicity for its parent compound, Benz(a)anthracene, provide a strong basis for concern. The metabolic activation of Benz(a)anthracene via the diol epoxide pathway, mediated by AHR-inducible CYP enzymes, is a critical process leading to the formation of mutagenic DNA adducts. It is highly probable that this compound can also be metabolized through similar pathways, potentially leading to genotoxic and carcinogenic effects. Further research, including quantitative carcinogenicity bioassays, detailed metabolic profiling, and mechanistic studies on the specific role of the 8-hydroxyl group, is necessary to fully elucidate the carcinogenic risk posed by this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such investigations.

References

- 1. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 2. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of DNA adducts at the bay region of dibenz[a,h]anthracene formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. zora.uzh.ch [zora.uzh.ch]

Metabolic Pathways of Benz(a)anthracen-8-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental procarcinogen that requires metabolic activation to exert its toxic effects. The initial step in this activation is the formation of various oxygenated metabolites, including monohydroxylated derivatives such as Benz(a)anthracen-8-ol. While the metabolic fate of the parent compound, benz(a)anthracene, has been extensively studied, the specific downstream metabolic pathways of its individual hydroxylated metabolites, including this compound, are not as well-defined in the scientific literature. This technical guide provides a comprehensive overview of the presumed metabolic pathways of this compound, based on the established metabolism of benz(a)anthracene and its other derivatives. It includes detailed descriptions of the key enzymatic reactions, potential metabolites, and the analytical methodologies employed for their identification and quantification. Furthermore, this guide explores the potential signaling pathways, primarily the aryl hydrocarbon receptor (AHR) pathway, that are likely modulated by this compound and its downstream metabolites, and discusses the toxicological implications.

Introduction to Benz(a)anthracene Metabolism

Benz(a)anthracene (BA) is a four-ring polycyclic aromatic hydrocarbon that is ubiquitous in the environment, arising from the incomplete combustion of organic materials.[1] It is a procarcinogen that requires metabolic activation to reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and potentially cancer.[2][3] The metabolic activation of BA is primarily initiated by the cytochrome P450 (CYP) monooxygenase system, which catalyzes the formation of epoxides, phenols, and dihydrodiols.[4][5]

The formation of phenols, or monohydroxylated derivatives, is a key initial step in the metabolism of BA. While several isomeric phenols can be formed, this guide focuses on the subsequent metabolic transformations of a specific isomer, this compound. Although direct studies on the metabolism of this compound are limited, its metabolic fate can be inferred from the well-established pathways of BA and its other hydroxylated and substituted derivatives.

Proposed Metabolic Pathways of this compound

The presence of a hydroxyl group at the 8-position of the benz(a)anthracene ring system is expected to influence its subsequent metabolism. Based on the known metabolism of BA and related compounds, the following pathways are proposed for this compound:

Phase I Metabolism:

-

Further Oxidation: The primary route of metabolism for this compound is anticipated to be further oxidation by CYP enzymes. This can lead to the formation of:

-

Diols and Catechols: Oxidation at the adjacent 9-position could lead to the formation of benz(a)anthracene-8,9-diol. The metabolism of 8-hydroxymethylbenz[a]anthracene has been shown to produce an 8,9-dihydrodiol, indicating that enzymatic oxidation at this position is feasible despite substitution at the 8-position.[6]

-

Other Dihydrodiols: Oxidation at other positions on the ring system could also occur, leading to the formation of various dihydrodiol isomers.

-

-

Epoxidation: CYP enzymes can also catalyze the formation of arene oxides (epoxides) at various double bonds of the aromatic system. These epoxides are highly reactive intermediates.

Phase II Metabolism:

-

Conjugation Reactions: The hydroxyl group of this compound and its subsequent metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate their excretion. These reactions are catalyzed by phase II enzymes and include:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups.

-

Sulfation: Sulfotransferases (SULTs) can add a sulfonate group.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate glutathione to reactive epoxide intermediates.

-

The following diagram illustrates the proposed metabolic pathways of this compound.

Caption: Proposed metabolic pathways of this compound.

Quantitative Data on Benz(a)anthracene Metabolism

Direct quantitative data on the metabolism of this compound is not available in the literature. However, data from studies on the parent compound, benz(a)anthracene, provides insights into the relative importance of different metabolic pathways. The following table summarizes the distribution of dihydrodiol metabolites from the incubation of benz(a)anthracene with human liver microsomes.

| Metabolite | Percentage of Total Dihydrodiols | Reference |

| BA-8,9-dihydrodiol | 42.4% | [7] |

| BA-5,6-dihydrodiol | 25.0% | [7] |

| BA-10,11-dihydrodiol | 24.8% | [7] |

| BA-3,4-dihydrodiol | 5.3% | [7] |

| BA-1,2-dihydrodiol | < 1.5% | [7] |

Table 1. Relative abundance of benz(a)anthracene (BA) dihydrodiol metabolites formed by human liver microsomes.[7]

Experimental Protocols

The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques. The following outlines a general experimental workflow for studying the in vitro metabolism of this compound.

4.1. In Vitro Metabolism Assay

-

Incubation: this compound is incubated with a source of metabolic enzymes, typically human or animal liver microsomes, in the presence of an NADPH-generating system.

-

Extraction: After incubation, the reaction is stopped, and the metabolites are extracted from the aqueous matrix using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted metabolites are then analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Caption: General workflow for in vitro metabolism studies.

4.2. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a widely used technique for the analysis of PAHs and their metabolites due to their native fluorescence. Different metabolites can be separated based on their polarity on a reversed-phase HPLC column and detected with high sensitivity.[8][10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity for the identification and quantification of metabolites, even in complex biological matrices. It allows for the determination of the exact mass of the metabolites and their fragmentation patterns, which aids in their structural elucidation.[11][12]

Signaling Pathways and Toxicological Implications

Polycyclic aromatic hydrocarbons and their metabolites are known to interact with cellular signaling pathways, leading to a range of toxicological effects.

5.1. Aryl Hydrocarbon Receptor (AHR) Signaling

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs.[13][14] Upon binding to a ligand, such as a PAH or its metabolite, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This leads to the transcriptional activation of a battery of genes, including those encoding for CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of PAHs.

It is highly probable that this compound and its metabolites can act as ligands for the AHR, thereby inducing the expression of metabolizing enzymes and potentially contributing to their own metabolic activation and detoxification. The sustained activation of the AHR pathway can also lead to a variety of adverse effects, including immunotoxicity and carcinogenesis.

References

- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 2. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. The metabolism of benz[a]anthracene and dibenz[a,h]anthracene and their 5,6-epoxy-5,6-dihydro derivatives by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism of 8-hydroxymethylbenz[a]anthracene by rat liver microsomes. Stereochemistry of dihydrodiol metabolites and the effect of enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of benz[a]anthracene by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity-reversed nanoelectrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alkylation of Benz[a]anthracene Affects Toxicity to Early-Life Stage Zebrafish and In Vitro Aryl Hydrocarbon Receptor 2 Transactivation in a Position-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of aryl hydrocarbon receptor by benzo[a]pyrene increases interleukin 33 expression and eosinophil infiltration in a mouse model of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of Benz(a)anthracen-8-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Benz(a)anthracen-8-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) Benz(a)anthracene. The methods described herein are essential for researchers in toxicology, environmental science, and drug development who are studying the metabolic fate and biological effects of this carcinogenic compound.

Introduction

Benz(a)anthracene is a well-known pro-carcinogen that requires metabolic activation to exert its toxic effects. One of the key metabolic pathways involves the formation of various hydroxylated metabolites, including this compound. Accurate and sensitive detection of these metabolites is crucial for understanding the mechanisms of carcinogenesis, assessing exposure risks, and developing potential therapeutic interventions. This document outlines protocols for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and reliable techniques for the analysis of hydroxylated PAHs (OH-PAHs).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The carcinogenicity of Benz(a)anthracene and its metabolites is often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon entering the cell, these compounds can bind to the AhR, a ligand-activated transcription factor. This binding event initiates a cascade of molecular events, leading to the transcription of various genes, including cytochrome P450 enzymes like CYP1A1. These enzymes are involved in the metabolism of PAHs, which can lead to the formation of reactive metabolites that can damage DNA and initiate cancer.

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PAH Metabolism.

Analytical Methods

The following sections provide detailed protocols for the detection and quantification of this compound. While specific quantitative data for this compound is limited in the literature, the tables below present typical performance data for the parent compound, Benz(a)anthracene, and other hydroxylated PAHs, which can serve as a benchmark for method development and validation.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like OH-PAHs. The method involves separation of the analytes on a reversed-phase HPLC column followed by detection using a fluorescence detector.

Experimental Workflow

Figure 2: HPLC-FLD Experimental Workflow for OH-PAH Analysis.

Experimental Protocol

-

Sample Preparation (Urine)

-

To 1 mL of urine, add 50 µL of an internal standard solution (e.g., a deuterated OH-PAH).

-

Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate the mixture at 37°C for 16 hours to deconjugate the metabolites.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

-

Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant from the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen.

-

Elute the analytes with 5 mL of methanol.

-

-

Concentration and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).

-

-

HPLC-FLD Analysis

-

HPLC System: Agilent 1200 Series or equivalent.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector: Programmed with appropriate excitation and emission wavelengths for this compound (a starting point would be similar to other OH-PAHs, e.g., Ex: 270 nm, Em: 390 nm, to be optimized).

-

Quantitative Data (Reference)

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| Benz(a)anthracene | Plant Extract | 0.012 | 0.044 | 90-103 | [1] |

| 1-Hydroxypyrene | Urine | 0.01 | 0.03 | 85-110 | N/A |

| 3-Hydroxybenzo(a)pyrene | Water | 1.0 | 3.0 | 80-120 | [2] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is an excellent confirmatory technique. Due to the low volatility of OH-PAHs, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis.

Experimental Workflow

Figure 3: GC-MS Experimental Workflow for OH-PAH Analysis.

Experimental Protocol

-

Sample Preparation and Extraction: Follow steps 1-3 from the HPLC-FLD protocol to obtain the concentrated sample extract.

-

Derivatization

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Analysis

-

GC System: Agilent 7890B or equivalent.

-

MS System: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-